molecular formula C6H11NaO3 B611564 UMB-68 sodium CAS No. 581099-89-0

UMB-68 sodium

Cat. No. B611564
CAS RN: 581099-89-0
M. Wt: 154.1408
InChI Key: RKKDHFJDHVHVLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

UMB 68 exerts its effects by selectively binding to gamma-hydroxybutyric acid receptors. This binding inhibits the activity of these receptors, which are involved in various neurological processes. The compound does not interact significantly with gamma-aminobutyric acid type A or gamma-aminobutyric acid type B receptors, making it a specific tool for studying gamma-hydroxybutyric acid receptor functions .

Biochemical Analysis

Biochemical Properties

UMB-68 sodium plays a crucial role in biochemical reactions by selectively binding to GHB receptors. It displaces [3H]NCS-382 with an IC50 of 38 nM in rat cerebrocortical membranes . This compound does not exhibit significant affinity for GABAB receptors and cannot be metabolized into GABA-active compounds . The interaction of this compound with GHB receptors is highly specific, making it a valuable tool for studying GHB receptor functions and related biochemical pathways.

Cellular Effects

This compound influences various cellular processes by interacting with GHB receptors. In vitro studies have shown that this compound inhibits [3H]NCS-382 binding to rat cerebrocortical membranes, indicating its role in modulating neuronal signaling . This compound does not affect GABA(A) or GABA(B) receptors, highlighting its specificity for GHB receptors . The cellular effects of this compound include alterations in cell signaling pathways, gene expression, and cellular metabolism, primarily through its interaction with GHB receptors.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to GHB receptors. This binding displaces [3H]NCS-382 with high affinity, resulting in the modulation of GHB receptor activity . This compound does not interact significantly with GABA receptors, ensuring its specificity for GHB receptors . The compound’s inability to be metabolized into GABA-active compounds further emphasizes its selective action on GHB receptors . This selective binding leads to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its stability in solution may vary . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated consistent effects on GHB receptor activity, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies using adult male Sprague-Dawley rats have shown that this compound decreases lever pressing behavior at doses ranging from 320 to 1778 mg/kg . Higher doses of this compound result in more pronounced effects, including the elimination of lever pressing behavior at the highest dose tested (1778 mg/kg) . These findings indicate a dose-dependent response to this compound, with potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to GHB receptor activity. The compound displaces [3H]NCS-382 with high affinity, indicating its role in modulating GHB receptor-mediated signaling pathways . This compound does not interact significantly with GABA receptors, ensuring its specificity for GHB receptors . This selective interaction influences metabolic flux and metabolite levels associated with GHB receptor activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. The compound’s selective binding to GHB receptors facilitates its localization to neuronal tissues, where it exerts its effects . This compound does not interact significantly with GABA receptors, ensuring its targeted distribution to GHB receptor-rich areas . This selective transport and distribution contribute to its overall efficacy and specificity in modulating GHB receptor activity.

Subcellular Localization

The subcellular localization of this compound is primarily associated with GHB receptors in neuronal tissues. The compound’s selective binding to GHB receptors directs it to specific compartments within neurons, where it modulates receptor activity . This compound does not interact significantly with GABA receptors, ensuring its targeted localization to GHB receptor-rich areas . This selective subcellular localization is critical for its function and efficacy in modulating GHB receptor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

UMB 68 can be synthesized through the reaction of gamma-hydroxybutyric acid with sodium hydroxide. The reaction typically involves dissolving gamma-hydroxybutyric acid in water, followed by the addition of sodium hydroxide to form the sodium salt . The reaction is carried out at room temperature and the product is isolated by evaporation of the solvent.

Industrial Production Methods

Industrial production of UMB 68 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

UMB 68 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UMB 68 is unique due to its selective binding to gamma-hydroxybutyric acid receptors without significant interaction with gamma-aminobutyric acid type A or gamma-aminobutyric acid type B receptors. This specificity makes it a valuable tool for research in neuroscience and pharmacology .

properties

IUPAC Name

sodium;4-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDHFJDHVHVLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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